1-(5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one

Descripción

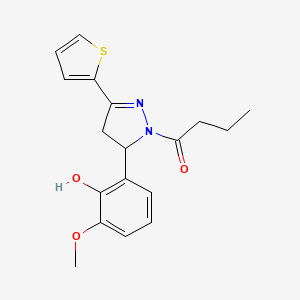

This compound belongs to the pyrazoline class, characterized by a 4,5-dihydro-1H-pyrazole core substituted with a thiophen-2-yl group at position 3 and a 2-hydroxy-3-methoxyphenyl group at position 3. Pyrazolines are widely studied for their pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities .

Propiedades

IUPAC Name |

1-[3-(2-hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-3-6-17(21)20-14(11-13(19-20)16-9-5-10-24-16)12-7-4-8-15(23-2)18(12)22/h4-5,7-10,14,22H,3,6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDZLAYZLVEBRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1C(CC(=N1)C2=CC=CS2)C3=C(C(=CC=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one, a complex organic molecule, exhibits significant potential in medicinal chemistry due to its unique structural features. This compound incorporates a pyrazole ring and thiophene moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 422.5 g/mol. The presence of multiple functional groups, including hydroxyl and methoxy substituents, enhances its solubility and bioavailability, potentially leading to improved therapeutic efficacy.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 422.5 g/mol |

| Structural Features | Pyrazole ring, Thiophene moieties, Hydroxyl group, Methoxy group |

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit notable biological activities. The biological activity of this compound has been explored in various studies focusing on its anti-inflammatory, antimicrobial, and anticancer properties.

Anti-inflammatory Activity

Pyrazole derivatives are recognized for their anti-inflammatory properties. Studies have shown that compounds with similar structures can inhibit pro-inflammatory mediators such as cytokines and nitric oxide synthase (iNOS). The presence of the hydroxyl group in this compound may enhance its anti-inflammatory potential by facilitating hydrogen bonding with biological targets.

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial activity. Similar pyrazole derivatives have demonstrated effectiveness against various bacterial strains and fungi. In vitro studies are needed to evaluate the specific antimicrobial spectrum of this compound.

Anticancer Activity

Pyrazoles are increasingly recognized as promising anticancer agents due to their ability to inhibit key signaling pathways involved in tumor growth. Research has indicated that compounds with pyrazole scaffolds can effectively target kinases associated with cancer cell proliferation. For example, derivatives have shown inhibitory activity against BRAF(V600E) and EGFR, which are critical in several cancer types.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to the following structural features:

- Pyrazole Ring : Essential for interaction with biological targets.

- Thiophene Moiety : Contributes to the compound's lipophilicity and potential for membrane permeability.

- Hydroxyl and Methoxy Groups : Enhance solubility and may participate in hydrogen bonding with target proteins.

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

- Antitumor Studies : A series of pyrazole derivatives were tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated significant cytotoxic effects and potential synergistic effects when combined with conventional chemotherapy agents like doxorubicin .

- Antimicrobial Testing : Compounds structurally related to this pyrazole showed promising results against both gram-positive and gram-negative bacteria as well as fungi .

- Anti-inflammatory Research : In a study assessing the anti-inflammatory properties of pyrazole derivatives, compounds demonstrated significant inhibition of inflammatory markers in cellular models .

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that compounds with similar structural features often exhibit notable biological activities. Below is a summary of the potential applications based on the compound's structure:

Anticancer Activity

The pyrazole derivatives have been extensively studied for their anticancer properties. For instance, studies have shown that pyrazole-based compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer cells. The specific arrangement of the thiophene and pyrazole rings in this compound may enhance its efficacy compared to other similar compounds .

Anti-inflammatory Effects

Compounds structurally related to this molecule have demonstrated anti-inflammatory properties. The hydroxymethoxy group may contribute to these effects by modulating inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Similar pyrazole derivatives have shown effectiveness against a range of pathogens, indicating that this compound might also possess significant antimicrobial properties .

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: Anticancer Activity

A study investigated various pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231). It was found that certain derivatives exhibited cytotoxic effects comparable to standard chemotherapeutics like doxorubicin, suggesting that this compound could be further explored for its anticancer properties .

Case Study 2: Anti-inflammatory Properties

Research on related pyrazole compounds demonstrated their ability to inhibit pro-inflammatory cytokines in vitro. This suggests that the target compound may also exhibit similar anti-inflammatory effects, warranting further investigation into its mechanisms of action .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the pyrazoline core, which significantly influence physicochemical and biological properties. Key comparisons include:

*Estimated based on structural similarity.

Pharmacological and Electronic Properties

- Halogen vs. In contrast, the 2-hydroxy-3-methoxyphenyl group in the target compound introduces hydrogen-bonding capacity, which could enhance interactions with biological targets like enzymes or receptors .

- Thiophene vs. Benzothiazole : Thiophen-2-yl groups (as in the target compound) contribute to π-π stacking interactions, while benzothiazole derivatives may exhibit stronger antitumor activity due to planar aromatic systems.

- Crystallographic Differences : The bromo/fluoro analogue crystallizes in a triclinic system (a = 6.7502 Å, α = 105.354°) , whereas the target compound’s crystal data are unreported but likely influenced by steric effects from the hydroxy-methoxy substituents.

Q & A

Q. What are the common synthetic routes for pyrazoline derivatives like this compound, and how can reaction conditions be optimized?

Pyrazoline derivatives are typically synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example, in analogous compounds, hydrazine reacts with chalcone analogs (e.g., (E)-3-aryl-1-phenylprop-2-en-1-one) in ethanol under reflux to form the pyrazoline core . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), reaction time (2–6 hours), and stoichiometric ratios of reactants. Monitoring via TLC or HPLC ensures completion, and recrystallization from ethanol/DMF mixtures improves purity .

Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in solvents like ethanol or DMSO. Data collection requires a diffractometer (e.g., Bruker D8 Venture), and refinement is performed using SHELXL . Key parameters include R-factor (<0.05), data-to-parameter ratio (>15:1), and validation via CheckCIF to resolve disorder or twinning .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : Confirm regiochemistry of the pyrazoline ring (e.g., δ 3.5–4.5 ppm for diastereotopic protons in the 4,5-dihydro group) .

- FT-IR : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxyl groups (~3200 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ with <5 ppm error) .

Advanced Research Questions

Q. How can contradictory data between crystallographic and spectroscopic results be resolved?

Discrepancies often arise from dynamic effects (e.g., tautomerism in solution vs. solid state). For example, NMR may show averaged signals due to ring puckering, while SCXRD provides a static snapshot. To resolve this:

- Perform variable-temperature NMR to detect conformational exchange .

- Use DFT calculations (e.g., Gaussian 09) to model energetically feasible conformers and compare with experimental data .

- Validate hydrogen bonding patterns via Hirshfeld surface analysis (CrystalExplorer) .

Q. What experimental design principles apply to pharmacological testing of this compound?

- In vitro assays : Use randomized block designs to control batch effects (e.g., cell line passage number). For cytotoxicity, employ dose-response curves (IC₅₀) with positive controls (e.g., doxorubicin) .

- Enantiomer separation : Chiral HPLC (Chiralpak AD-H column) or enzymatic resolution (lipase-catalyzed kinetic resolution) can isolate active enantiomers .

- ADME profiling : Microsomal stability assays (human liver microsomes) and Caco-2 permeability models predict bioavailability .

Q. How can environmental fate studies be structured for this compound?

- Degradation pathways : Use OECD 301B (Ready Biodegradability Test) to assess aerobic breakdown in wastewater .

- Ecotoxicology : Acute toxicity assays on Daphnia magna (OECD 202) and algae (OECD 201) quantify EC₅₀ values .

- Bioaccumulation : LogP (octanol-water partition coefficient) is calculated via shake-flask method or HPLC retention times .

Methodological Tables

Q. Table 1. Key Crystallographic Data for Analogous Pyrazoline Derivatives

| Compound ID | Space Group | R-factor | Data-to-Parameter Ratio | Disorder Resolution | Reference |

|---|---|---|---|---|---|

| Analog A | P2₁/c | 0.053 | 14.9:1 | Partial occupancy of methoxy group | |

| Analog B | C2/c | 0.041 | 18.3:1 | Twinning resolved via SHELXD |

Q. Table 2. Optimized Reaction Conditions for Pyrazoline Synthesis

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | Ethanol (reflux) | Higher yield (75–85%) |

| Reaction Time | 4–6 hours | Minimizes byproducts |

| Hydrazine Molar Ratio | 1.2:1 (excess) | Ensures complete cyclization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.